Head-to-Head Virologic Efficacy of Boosted Fosamprenavir vs. Boosted Lopinavir (KLEAN Study)
In the randomized, open-label, non-inferiority KLEAN study, ritonavir-boosted fosamprenavir (FPV/r 700mg/100mg BID) was compared directly to ritonavir-boosted lopinavir (LPV/r 400mg/100mg BID) in antiretroviral-naïve patients. At the primary 48-week endpoint, 73% of patients in the FPV/r arm achieved a viral load <400 copies/mL, compared to 71% in the LPV/r arm, demonstrating non-inferiority [1]. This equivalence in virologic suppression was sustained through 144 weeks, with 73% of patients in the FPV/r arm maintaining an HIV-1 RNA <50 copies/mL, compared to 60% in the LPV/r arm [2].
| Evidence Dimension | Virologic Suppression (HIV-1 RNA <400 copies/mL) at 48 Weeks |
|---|---|
| Target Compound Data | 73% of patients (FPV/r BID) |
| Comparator Or Baseline | 71% of patients (Lopinavir/r BID) |
| Quantified Difference | FPV/r was non-inferior to LPV/r (difference +2%, 95% CI not specified in abstract). At 144 weeks, 73% vs 60% (<50 copies/mL). |
| Conditions | Phase IIIb, open-label, multicenter trial in 878 ART-naïve patients (NCT00085943) |
Why This Matters
This evidence confirms that fosamprenavir, when boosted with ritonavir, provides comparable and durable virologic control to the widely used PI lopinavir, establishing it as a viable alternative or primary option in first-line regimens.
- [1] Eron J Jr, Yeni P, Gathe J Jr, et al. The KLEAN study of fosamprenavir-ritonavir versus lopinavir-ritonavir, each in combination with abacavir-lamivudine, for initial treatment of HIV infection over 48 weeks: a randomised non-inferiority trial. Lancet. 2006;368(9534):476-82. View Source
- [2] Pulido F, Estrada V, Baril JG, et al. Long-term efficacy and safety of fosamprenavir plus ritonavir versus lopinavir/ritonavir in combination with abacavir/lamivudine over 144 weeks. HIV Clin Trials. 2009;10(2):76-87. View Source
